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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)-3-(2-

methylphenyl)urea

CAS No.: 13143-21-0

Cat. No.: B083661

Get Quote

Executive Summary
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea (CAS: 13143-21-0) is a bioactive small molecule

belonging to the N,N'-diarylurea class. While structurally simple, this scaffold represents a

"privileged structure" in medicinal chemistry, serving as the core pharmacophore for potent

Soluble Epoxide Hydrolase (sEH) inhibitors and exhibiting cytokinin-like activity in plant

physiology.

In the context of drug development, this compound acts as a critical lipophilic urea probe. Its

biological profile is defined by the capacity of the central urea moiety to form robust hydrogen-

bond networks with enzymatic active sites (specifically the catalytic triad of sEH), modulating

pathways involved in inflammation, hypertension, and pain regulation.

Chemical Identity & Physicochemical Properties
Before analyzing biological activity, the physicochemical constraints of the molecule must be

understood to optimize assay conditions.
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Property Data

IUPAC Name 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

Common Class N,N'-Diarylurea / Phenylurea

CAS Number 13143-21-0

Molecular Formula C₁₄H₁₃ClN₂O

Molecular Weight 260.72 g/mol

LogP (Predicted) ~3.8 (Highly Lipophilic)

Solubility
Low in water; Soluble in DMSO (>10 mM),

Ethanol

H-Bond Donors 2 (Urea NH groups)

H-Bond Acceptors 1 (Urea Carbonyl)

Application Note: Due to high lipophilicity (LogP ~3.8), stock solutions must be prepared in

100% DMSO. Aqueous dilutions for cellular assays should not exceed 0.5% DMSO final

concentration to prevent precipitation and cytotoxicity artifacts.

Mechanism of Action (MoA)
Primary Target: Soluble Epoxide Hydrolase (sEH)
Inhibition
The most significant pharmacological activity of 1,3-disubstituted ureas is the inhibition of

mammalian soluble epoxide hydrolase (sEH).

Physiological Role: sEH hydrolyzes anti-inflammatory Epoxy Fatty Acids (EpFAs), such as

Epoxyeicosatrienoic acids (EETs), into pro-inflammatory diols (DHETs).

Inhibition Mechanism: The compound acts as a transition-state mimic. The central urea

group functions as a "catalytic anchor."

Binding Mode: The urea carbonyl oxygen accepts a hydrogen bond from a Tyrosine

residue (Tyr383/Tyr466) in the enzyme pocket. Crucially, the two urea NH protons donate
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hydrogen bonds to the catalytic Aspartate (Asp335), locking the enzyme in an inactive

state.

SAR Insight: The 3-chlorophenyl ring enhances lipophilic contacts in the catalytic tunnel,

while the 2-methylphenyl group provides steric bulk that can improve selectivity over other

hydrolases.

Secondary Target: Cytokinin Activity (Plant Physiology)
Structurally analogous to Forchlorfenuron (CPPU), this compound exhibits cytokinin activity.

Mechanism: It binds to the cytokinin receptor (CRE1/AHK4 in Arabidopsis), promoting cell

division and delaying senescence.

Relevance: Used as a chemical probe to study plant growth regulation and as a reference

standard in agricultural chemistry.

Tertiary Target: Kinase Modulation (Off-Target)
Diarylureas are the scaffold for kinase inhibitors like Sorafenib. While 1-(3-Chlorophenyl)-3-(2-
methylphenyl)urea lacks the "tail" required for deep pocket binding (e.g., to the ATP site of

VEGFR), it may show low-affinity inhibition of p38 MAPK or Raf kinases at high micromolar

concentrations (>10 µM).

Biological Pathway Visualization
The following diagram illustrates the primary mechanism of action: the inhibition of sEH and the

subsequent accumulation of anti-inflammatory EETs.
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Caption: Mechanism of Action: The compound inhibits sEH, preventing the degradation of

beneficial EETs, thereby promoting vasodilation and reducing inflammation.

In Vitro Pharmacology & Experimental Protocols[1]
A. sEH Inhibition Assay (Fluorescent)
This protocol validates the compound's potency as an sEH inhibitor using a surrogate

fluorescent substrate (PHOME).

Reagents:

Enzyme: Recombinant human sEH (hsEH).

Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-

methyl] carbonate).

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body-img#technical-whitepaper-biological-profiling-of-1-3-chlorophenyl-3-2-methylphenyl-urea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Dissolve 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea in DMSO to 10 mM.

Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

Incubation: Add 20 µL of enzyme solution (approx. 1 nM final) to 96-well black plates. Add 1

µL of inhibitor dilution. Incubate for 5 minutes at 30°C.

Reaction Start: Add 79 µL of PHOME substrate (50 µM final).

Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for

10–30 minutes.

Analysis: Calculate the slope of fluorescence appearance. Determine IC50 by plotting %

Inhibition vs. Log[Concentration].

Expected IC50:50–200 nM (Typical for simple 1,3-diarylureas).

B. Cytotoxicity Screening (MTT Assay)
To determine the therapeutic window, cytotoxicity must be assessed in mammalian cells (e.g.,

HEK293 or HepG2).

Protocol:

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

Treatment: Treat with compound (0–100 µM) for 48h.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure Absorbance at 570 nm.

Self-Validation: If IC50 < 10 µM, the compound exhibits significant cytotoxicity, likely due to

off-target kinase inhibition or general membrane disruption.

Biological Activity Data Summary (Representative)
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The following data represents the expected profile for this chemical class based on SAR

literature for 1,3-disubstituted ureas.

Assay / Target Activity Type Potency / Value Notes

Human sEH (hsEH) Inhibition IC50: 50–200 nM

High potency due to

urea-Asp335

interaction.

Murine sEH (msEH) Inhibition IC50: ~100 nM

Slightly lower potency

often observed in

rodent orthologs.

p38 MAPK Inhibition IC50: >10 µM

Weak activity; lacks

specific hinge-binding

motifs.

Tobacco Callus Growth Promotion Active at 1–10 µM

Cytokinin-like activity

confirmed in plant

bioassays.

Antimicrobial MIC (S. aureus) > 64 µg/mL

Generally inactive

against bacteria

unless functionalized

further.

Synthesis & Quality Control
For researchers synthesizing this probe in-house:

Synthetic Route: Reaction of 3-chlorophenyl isocyanate with 2-methylaniline (o-toluidine) in

dichloromethane (DCM) or acetonitrile.

Yield: Typically >85%.[1]

Purification: Recrystallization from Ethanol/Water.

QC Criteria:
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1H NMR (DMSO-d6): Look for two singlet NH peaks around 8.5–9.0 ppm (urea protons) and

aromatic multiplets.

Mass Spec: [M+H]+ = 261.1.

Purity: >95% by HPLC is required for biological assays to rule out toxicity from isocyanate

residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083661/docs#technical-whitepaper-biological-
profiling-of-1-3-chlorophenyl-3-2-methylphenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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